

Application Notes: VO-Ohpic Trihydrate in Chondrocyte Apoptosis and Degeneration Research

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Compound of Interest		
Compound Name:	VO-Ohpic trihydrate	
Cat. No.:	B15606518	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and reversible non-competitive inhibitor of Phosphatase and Tensin homolog (PTEN), a key tumor suppressor protein that plays a crucial role in regulating cell growth, proliferation, and apoptosis.[1] Recent studies have highlighted the overexpression of PTEN in degenerated intervertebral discs, suggesting its involvement in the pathogenesis of cartilage degeneration.[1] **VO-Ohpic trihydrate** has emerged as a valuable research tool for investigating the molecular mechanisms underlying chondrocyte apoptosis and degeneration, offering a potential therapeutic avenue for conditions like intervertebral disc degeneration (IDD) and osteoarthritis.[1][2]

These application notes provide a comprehensive overview of the use of **VO-Ohpic trihydrate** in chondrocyte research, detailing its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

VO-Ohpic trihydrate exerts its protective effects on chondrocytes primarily through the inhibition of PTEN.[1] PTEN inhibition leads to the activation of downstream signaling pathways, most notably the PI3K/Akt pathway, which is known to promote cell survival and



inhibit apoptosis.[1][3] Furthermore, studies have demonstrated that **VO-Ohpic trihydrate** can activate the Nrf-2 signaling pathway, a master regulator of the antioxidant response.[1][4] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn helps to mitigate oxidative stress-induced chondrocyte apoptosis and degeneration.[1] The activation of the Nrf-2/HO-1 pathway by **VO-Ohpic trihydrate** also promotes Parkin-mediated mitophagy, a cellular process for clearing damaged mitochondria, and inhibits ferroptosis, a form of iron-dependent cell death.[1][3]

Key Applications in Chondrocyte Research

- Inhibition of Chondrocyte Apoptosis: **VO-Ohpic trihydrate** has been shown to significantly reduce oxidative stress-induced apoptosis in cartilage endplate (CEP) chondrocytes.[1]
- Protection against Cartilage Degeneration: By inhibiting apoptosis and promoting an antioxidative environment, VO-Ohpic trihydrate helps to prevent the degradation of the
 extracellular matrix (ECM), a hallmark of cartilage degeneration.[1] It achieves this by
 reversing the decline of chondrogenic markers like SOX9 and Collagen II (COL2) and
 inhibiting the expression of matrix metalloproteinases (MMP3 and MMP13).[1]
- Attenuation of Cartilage Endplate Calcification: In vivo studies have demonstrated the ability
 of VO-Ohpic trihydrate to attenuate cartilage endplate calcification, a key contributor to
 intervertebral disc degeneration.[1][5]
- Investigation of Signaling Pathways: As a specific PTEN inhibitor, **VO-Ohpic trihydrate** is an excellent tool for elucidating the role of the PTEN/PI3K/Akt and Nrf-2 signaling pathways in chondrocyte health and disease.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of **VO-Ohpic trihydrate** on chondrocytes.

Table 1: In Vitro Effects of **VO-Ohpic Trihydrate** on Oxidative Stress-Induced Chondrocyte Apoptosis and Degeneration



Parameter	Treatment Group	Result	Reference
Cell Viability	TBHP (100 μM)	Decreased	[1]
TBHP (100 μM) + VO- Ohpic (0.1 μM)	Increased (dose- dependent)	[1]	
TBHP (100 μM) + VO- Ohpic (1 μM)	Significantly Increased	[1]	
TBHP (100 μM) + VO- Ohpic (10 μM)	Increased	[1]	
Apoptotic Rate	ТВНР	Increased	[1]
TBHP + VO-Ohpic	Significantly Decreased	[1]	
Protein Expression			-
BAX	ТВНР	Elevated	[1]
TBHP + VO-Ohpic	Reversed Elevation	[1]	
Bcl-2	ТВНР	Decreased	[1]
TBHP + VO-Ohpic	Reversed Decrease	[1]	
SOX9, COL2	ТВНР	Decreased	[1]
TBHP + VO-Ohpic	Reversed Decrease	[1]	
MMP3, MMP13	ТВНР	Increased	[1]
TBHP + VO-Ohpic	Reversed Increase	[1]	
RUNX2, COL10	ТВНР	Increased	[1]
TBHP + VO-Ohpic	Down-regulated	[1][6]	

^{*}TBHP (tert-Butyl hydroperoxide) is used to induce oxidative stress.

Table 2: In Vivo Effects of **VO-Ohpic Trihydrate** on Intervertebral Disc Degeneration (IDD) Model



Parameter	Treatment Group	Result	Reference
IDD Progression	IDD Model	Severe	[1][5]
IDD Model + VO- Ohpic	Ameliorated	[1][5]	
Cartilage Endplate Calcification	IDD Model	Increased	[1][5]
IDD Model + VO- Ohpic	Ameliorated	[1][5]	
Protein Expression (Immunohistochemistr y)			
Type II Collagen	IDD Model	Decreased	[1]
IDD Model + VO- Ohpic	Reversed Decrease	[1]	
ММР3	IDD Model	Increased	[1]
IDD Model + VO- Ohpic	Reversed Increase	[1]	

Experimental Protocols

Protocol 1: In Vitro Induction of Apoptosis in Cartilage Endplate (CEP) Chondrocytes and Treatment with VO-Ohpic Trihydrate

1. Cell Culture:

- Isolate primary CEP chondrocytes from appropriate tissue sources (e.g., rat lumbar spine).
- Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- 2. Induction of Oxidative Stress and Treatment:



- Seed CEP chondrocytes in appropriate culture plates.
- Once cells reach desired confluency, pre-treat with varying concentrations of VO-Ohpic trihydrate (e.g., 0.1, 1, 10 μM) for 18 hours.[1]
- Induce oxidative stress by adding 100 μM tert-Butyl hydroperoxide (TBHP) to the culture medium for 6 to 24 hours, depending on the downstream assay.[1]
- 3. Assessment of Cell Viability (CCK-8 Assay):
- After the treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time according to the manufacturer's instructions.
- Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
- 4. Analysis of Apoptosis (Annexin V-FITC/PI Staining):
- Harvest the cells by trypsinization.
- Wash the cells with ice-cold PBS.
- Resuspend the cells in binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[1]
- 5. Western Blot Analysis:
- Lyse the treated cells in RIPA buffer to extract total protein.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST.
- Incubate the membrane with primary antibodies against target proteins (e.g., BAX, Bcl-2, SOX9, COL2, MMP3, MMP13, Nrf-2, HO-1, PTEN, Akt, p-Akt) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Model of Intervertebral Disc Degeneration (IDD) and Treatment with VO-Ohpic Trihydrate

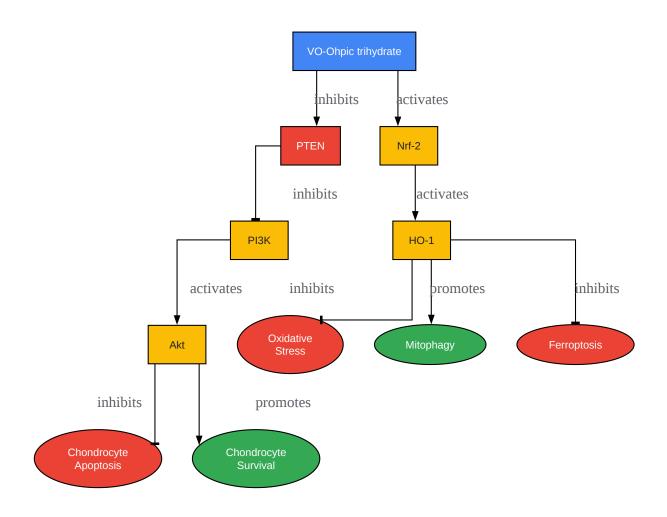
1. Animal Model:



- Use an established animal model of IDD, such as needle puncture of the lumbar intervertebral discs in rats or mice.
- 2. Administration of VO-Ohpic Trihydrate:
- Administer VO-Ohpic trihydrate to the treatment group, for example, via intraperitoneal
 injection. The optimal dosage and frequency should be determined empirically.
- 3. Histological Analysis:
- After a designated period, sacrifice the animals and harvest the lumbar spines.
- Fix the tissues in 4% paraformaldehyde, decalcify, and embed in paraffin.
- Section the tissues and perform Hematoxylin and Eosin (H&E) staining and Safranin O-Fast Green staining to assess the morphology and proteoglycan content of the intervertebral discs.
- 4. Immunohistochemistry:
- Perform immunohistochemical staining on the tissue sections using antibodies against relevant markers such as Type II Collagen and MMP3 to evaluate changes in the extracellular matrix.[1]

Visualizations Signaling Pathways



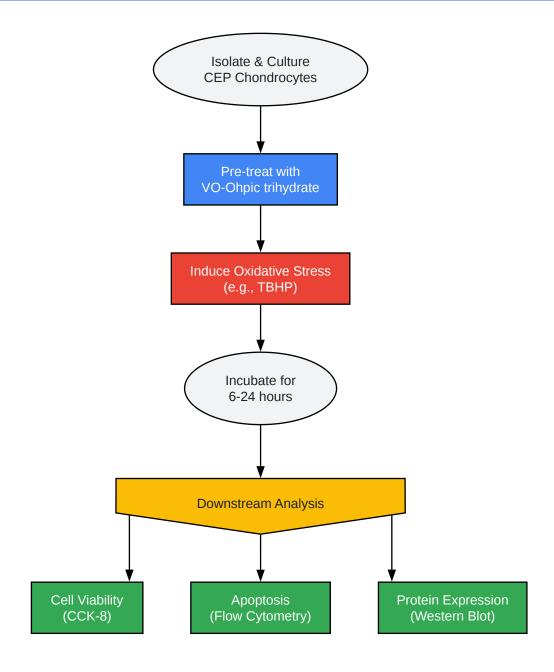


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Caption: Signaling pathways modulated by VO-Ohpic trihydrate in chondrocytes.

Experimental Workflow



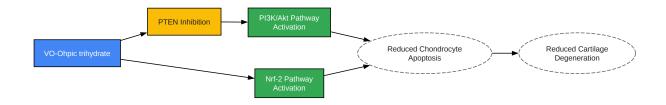


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Caption: In vitro experimental workflow for studying **VO-Ohpic trihydrate**.

Logical Relationships





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